1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene
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Overview
Description
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxymethyl, dimethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1,3-dimethyl-2-nitroBenzene typically involves multiple steps, starting from commercially available precursorsThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of 5-(methoxymethyl)-1,3-dimethyl-2-nitroBenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: Formation of 5-(methoxymethyl)-1,3-dimethyl-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 5-(methoxymethyl)-1,3-dimethyl-2-aminobenzene.
Scientific Research Applications
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1,3-dimethyl-2-nitroBenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxymethyl and dimethyl groups can influence the compound’s solubility, stability, and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-1,3-dimethyl-4-nitrobenzene
- 4-(Methoxymethyl)-1,3-dimethyl-2-nitrobenzene
- 5-(Methoxymethyl)-1,3-dimethyl-2-aminobenzene
Uniqueness
5-(Methoxymethyl)-1,3-dimethyl-2-nitroBenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-7-4-9(6-14-3)5-8(2)10(7)11(12)13/h4-5H,6H2,1-3H3 |
InChI Key |
JWLRPVAISGWCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)COC |
Origin of Product |
United States |
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